molecular formula C12H7BrO3S B15253414 2-Bromophenoxathiine10,10-dioxide

2-Bromophenoxathiine10,10-dioxide

Cat. No.: B15253414
M. Wt: 311.15 g/mol
InChI Key: BVNAPTIAOULTLT-UHFFFAOYSA-N
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Description

2-Bromophenoxathiine10,10-dioxide is an organic compound that belongs to the phenoxathiine family It is characterized by the presence of a bromine atom attached to the phenoxathiine core, which is further oxidized to form a dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenoxathiine10,10-dioxide typically involves the bromination of phenoxathiine followed by oxidation. One common method is to react phenoxathiine with bromine in the presence of a catalyst to introduce the bromine atom. The resulting bromophenoxathiine is then oxidized using agents such as hydrogen peroxide or peracids to form the dioxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenoxathiine10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the dioxide back to the parent phenoxathiine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxathiine derivatives.

Scientific Research Applications

2-Bromophenoxathiine10,10-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromophenoxathiine10,10-dioxide involves its interaction with specific molecular targets. The bromine atom and the dioxide functional group play crucial roles in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting their activity by forming covalent bonds or through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromophenoxathiine10,10-dioxide is unique due to the presence of both the bromine atom and the dioxide functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C12H7BrO3S

Molecular Weight

311.15 g/mol

IUPAC Name

2-bromophenoxathiine 10,10-dioxide

InChI

InChI=1S/C12H7BrO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H

InChI Key

BVNAPTIAOULTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)Br

Origin of Product

United States

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